![molecular formula C15H19N3O4 B2586780 N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-20-1](/img/structure/B2586780.png)
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
“N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a quinazoline core with various substituents. These include an isopropyl group, a methoxyethyl group, and a carboxamide group. The positions of these substituents on the quinazoline ring can greatly influence the compound’s properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity. Without specific data, it’s difficult to provide an analysis of this compound’s properties .Scientific Research Applications
Synthesis and Binding Studies
Compounds within the tetrahydroquinazoline class have been synthesized and evaluated for their affinity towards specific biological targets. For instance, methoxylated tetrahydroisoquinolinium derivatives have been investigated for their binding to apamin-sensitive Ca2+-activated K+ channels, highlighting a potential application in modulating ion channel activity (A. Graulich et al., 2006).
Heterocyclic Derivatives Synthesis
The synthesis of heterocyclic compounds incorporating isoquinoline moieties has been explored, indicating the potential of these compounds in the development of new chemical entities with varied biological activities (Tayseer A. Abdallah et al., 2009).
Oxidative Cyclization-Alkoxycarbonylation
Tetrahydroquinazoline derivatives have been obtained through oxidative cyclization-alkoxycarbonylation reactions, suggesting applications in synthetic organic chemistry and the potential for creating diverse chemical scaffolds (A. Bacchi et al., 2005).
Antitumor and Antimicrobial Activity
Research into tetrahydroquinazoline derivatives has also revealed their potential in cancer therapy and as antimicrobial agents. Specific derivatives have been shown to reverse multidrug resistance, a significant hurdle in cancer treatment, indicating the utility of these compounds in enhancing the efficacy of chemotherapeutic drugs (F. Hyafil et al., 1993).
Safety and Hazards
Future Directions
The study of quinazoline derivatives is a vibrant field due to their wide range of biological activities. Future research could involve synthesizing and testing this compound for potential biological activity. Additionally, computational methods could be used to predict its properties and potential uses .
properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(21)18(14(11)20)6-7-22-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFMOYGSSVKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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